molecular formula C2BrNO2 B12563586 Carbonisocyanatidoyl bromide CAS No. 143884-29-1

Carbonisocyanatidoyl bromide

Cat. No.: B12563586
CAS No.: 143884-29-1
M. Wt: 149.93 g/mol
InChI Key: OPXCIINFHIEFPU-UHFFFAOYSA-N
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Description

Carbonisocyanatidoyl bromide (CAS: 143884-29-1) is an organobromine compound containing both isocyanate and bromide functional groups . The compound is likely used in specialized organic synthesis or polymer chemistry, given the reactivity of isocyanates in forming urethanes or ureas.

Properties

CAS No.

143884-29-1

Molecular Formula

C2BrNO2

Molecular Weight

149.93 g/mol

IUPAC Name

N-(oxomethylidene)carbamoyl bromide

InChI

InChI=1S/C2BrNO2/c3-2(6)4-1-5

InChI Key

OPXCIINFHIEFPU-UHFFFAOYSA-N

Canonical SMILES

C(=NC(=O)Br)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbonisocyanatidoyl bromide can be synthesized through several methods. One common method involves the reaction of sodium cyanide with bromine. This reaction proceeds in two steps, with the intermediate formation of cyanogen (CN)2. The overall reaction can be represented as follows:

NaCN+Br2BrCN+NaBr\text{NaCN} + \text{Br}_2 \rightarrow \text{BrCN} + \text{NaBr} NaCN+Br2​→BrCN+NaBr

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product.

Chemical Reactions Analysis

Nomenclature Clarification

The term "Carbonisocyanatidoyl bromide" does not correspond to a recognized IUPAC name or a well-documented compound. Possible explanations include:

  • Typographical error : The intended compound may be carbonyl bromide (COBr₂) , a known brominated carbon oxohalide with established reactivity .

  • Hypothetical or obscure derivative : The compound could represent a theoretical or highly specialized derivative not yet characterized in mainstream research.

Related Compounds and Reactions

While direct data on "this compound" is absent, insights from analogous brominated carbonyl compounds are available:

Carbonyl Bromide (COBr₂)

  • Synthesis :
    Produced via oxidation of carbon tetrabromide with sulfuric acid :

    CBr4+H2SO4COBr2+SO2+Br2+H2O\text{CBr}_4 + \text{H}_2\text{SO}_4 \rightarrow \text{COBr}_2 + \text{SO}_2 + \text{Br}_2 + \text{H}_2\text{O}

    Unlike phosgene (COCl₂), direct bromination of CO is inefficient due to thermodynamic constraints .

  • Reactivity :

    • Decomposition : Slowly breaks down into CO and Br₂ even at low temperatures .

    • Hydrolysis : Reacts with water to form HBr and CO₂ :

    COBr2+H2O2HBr+CO2\text{COBr}_2 + \text{H}_2\text{O} \rightarrow 2\text{HBr} + \text{CO}_2
    • Competitive halogenation : In mixed halide systems (e.g., Br⁻/Cl⁻), bromide ions inhibit methyl chloride formation during photochemical reactions .

Methyl Bromide (CH₃Br)

  • Generated photochemically from syringic acid and bromide ions, with chloride ions suppressing yields .

  • Mechanistic studies suggest a radical-mediated pathway involving nucleophilic attack on methoxy groups .

Mechanistic Insights from Brominated Systems

Key findings from related bromination and carbonylation studies:

  • Radical pathways : Alkyl bromides participate in nickel-catalyzed cross-couplings, where bromide radicals mediate hydrogen atom transfer (HAT) .

  • Palladium-catalyzed carbonylation : Alkyl iodides undergo radical-based carbonylation to form esters and ketones, with bromide/byproduct ratios critical for selectivity .

Thermochemical Data for Bromine

Relevant enthalpy data for bromine reactions :

ReactionΔᵣH° (kJ/mol)Method
Mo(Cp)(CO)₃(H) + 2Br₂ → ...-150 ± 12Calorimetry
[Mo(Cp)(CO)₃]₂ + 3Br₂ → ...-177 ± 17Calorimetry

Scientific Research Applications

Carbonisocyanatidoyl bromide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: It is used in the modification of biopolymers and the fragmentation of proteins and peptides.

    Medicine: It is used in the synthesis of pharmaceuticals and other bioactive compounds.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of carbonisocyanatidoyl bromide involves its reactivity as an electrophilic cyanogen and nucleophilic bromide. In most reactions, carbocations preferentially attack the nitrogen atom, leading to the formation of various products. The compound’s reactivity is influenced by the presence of Lewis acids, which can catalyze certain reactions.

Comparison with Similar Compounds

Functional Group Reactivity

Carbonisocyanatidoyl bromide is distinguished by its dual functionality:

  • Isocyanate group (-NCO) : Reacts with amines, alcohols, and water to form ureas, urethanes, or carbamic acids.
  • Bromide ion (Br⁻) : Participates in ionic interactions, hydrogen bonding, or nucleophilic substitution.

Comparison with other bromide-containing compounds :

Compound Functional Groups Key Reactivity Reference
Carbonyl bromide (COBr₂) Carbonyl bromide Hydrolyzes slowly to CO₂ and HBr; thermally stable up to 200°C
Benzyl bromide (C₆H₅CH₂Br) Alkyl bromide Undergoes SN2 reactions (e.g., with nucleophiles to form benzyl derivatives)
3-Cyanoanilinium bromide Cyano, ammonium, bromide Forms N–H⋯Br hydrogen bonds; isomorphic with chloride analogues
Hexadecyltrimethylammonium bromide Quaternary ammonium, bromide Surfactant properties; stabilizes colloidal systems via cationic interactions

Key Insight : this compound’s isocyanate group differentiates it from alkyl or aromatic bromides, enabling unique reactivity in polymer chemistry. Unlike carbonyl bromide, which is a neutral molecule, this compound likely exists as an ionic compound due to the bromide counterion.

Structural and Crystallographic Comparisons

  • 2-[(Naphthalen-2-yl)methyl]isothiouronium bromide :

    • Forms charge-assisted N–H⋯Br hydrogen bonds, stabilizing its crystal lattice .
    • Contrasts with this compound, where the isocyanate group may limit hydrogen-bonding opportunities.
  • 3-Cyanoanilinium bromide: Exhibits coplanar non-H atoms and isomorphous structure with chloride analogues . Highlights the role of bromide in templating crystal structures, a feature shared with this compound.

Hydrolytic and Thermal Stability

  • Carbonyl bromide (COBr₂) :
    • Hydrolyzes less readily than carbonyl chloride (COCl₂); decomposes at >200°C .
  • Benzyl bromide :
    • Hydrolyzes in water to form benzyl alcohol and HBr .
  • This compound :
    • Expected to hydrolyze to isocyanic acid (HNCO) and HBr, though kinetics depend on steric and electronic effects of the isocyanate group.

Tables and Figures :

  • Table 1 (above) summarizes functional group reactivity.
  • Additional data on melting points, solubility, and spectral data for this compound are required for a comprehensive comparison.

Q & A

Q. How can computational models predict the solvent compatibility of this compound in green chemistry applications?

  • Methodological Answer : Simulate solvent interactions using density functional theory (DFT) and validate with experimental CO2 foam stabilization data. Studies on surfactant-nanoparticle systems (e.g., CTAB) provide benchmarks for interfacial behavior .

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